Indolo[1,2-b][2,7]naphthyridine-6,12-dione
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Overview
Description
Indolo[1,2-b][2,7]naphthyridine-6,12-dione is a complex organic compound known for its unique structure and diverse applications in scientific research This compound is characterized by its fused ring system, which includes both indole and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[1,2-b][2,7]naphthyridine-6,12-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,4-pyridinedicarboxylic anhydride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C to -100°C) to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Indolo[1,2-b][2,7]naphthyridine-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to yield a wide range of biologically active compounds .
Scientific Research Applications
Indolo[1,2-b][2,7]naphthyridine-6,12-dione has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of Indolo[1,2-b][2,7]naphthyridine-6,12-dione primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s ability to undergo redox reactions allows it to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: Another indole-based compound known for its anticancer properties.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer treatment.
Pixantrone: A related compound with improved efficacy and reduced cardiotoxicity compared to mitoxantrone.
Uniqueness
Indolo[1,2-b][2,7]naphthyridine-6,12-dione stands out due to its unique fused ring structure, which imparts distinct electronic properties and enhances its ability to interact with biological molecules
Properties
CAS No. |
88207-32-3 |
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Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
indolo[1,2-b][2,7]naphthyridine-6,12-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-3-1-2-4-12(10)17-13(14)7-9-5-6-16-8-11(9)15(17)19/h1-8H |
InChI Key |
ZAAVVVZEVRJAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=NC=C4)C(=O)N23 |
Origin of Product |
United States |
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